

Pharmacological Profile of Phenyramidol Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Phenyramidol Hydrochloride*

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Abstract

Phenyramidol hydrochloride is a centrally acting skeletal muscle relaxant with analgesic properties. First described in the late 1950s, it has been utilized for the symptomatic relief of painful musculoskeletal conditions. This technical guide provides a comprehensive overview of the pharmacological profile of **Phenyramidol Hydrochloride**, summarizing its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, providing detailed experimental methodologies, quantitative data, and visual representations of its pharmacological actions.

Introduction

Phenyramidol, chemically known as 2-(β -hydroxyphenethylamine)pyridine, is a non-narcotic agent that uniquely combines muscle relaxant and analgesic effects.[1] Its primary therapeutic application is in the management of pain associated with muscle spasms, such as in cases of lumbago, chronic back pain, and sports injuries.[2] Unlike many other muscle relaxants, Phenyramidol is reported to not produce significant drowsiness, making it a viable option for ambulatory patients.[3] This guide delves into the core pharmacological characteristics of **Phenyramidol Hydrochloride** to provide a detailed understanding for scientific and drug development applications.

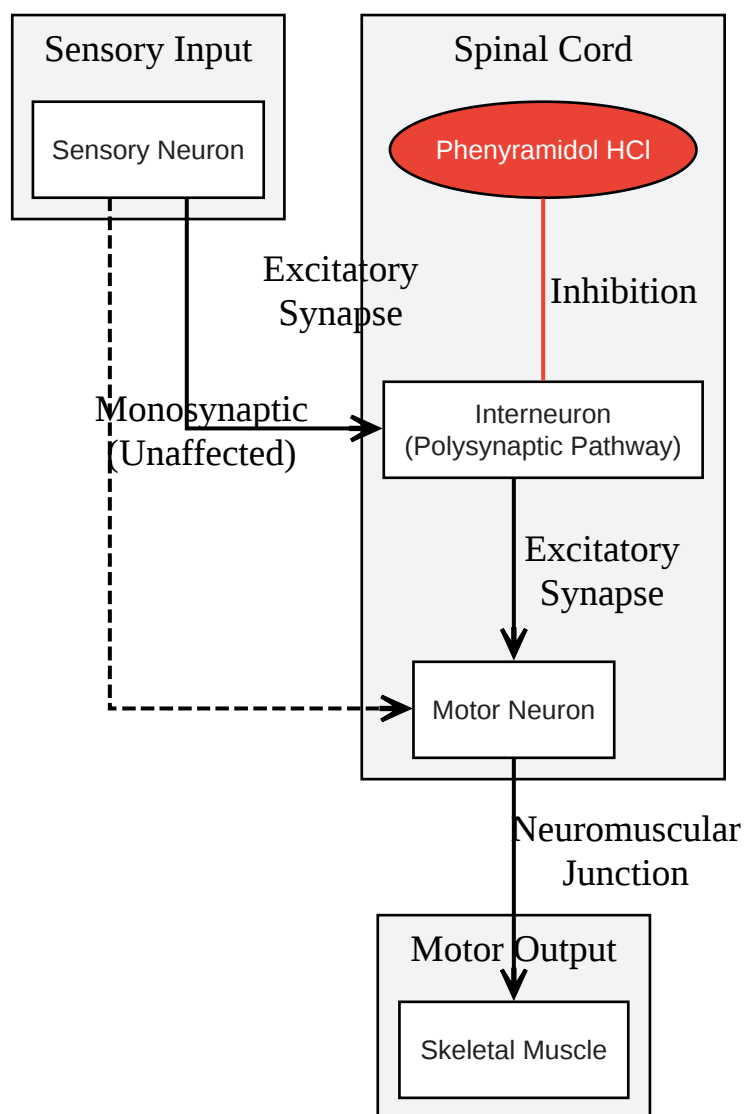
Mechanism of Action

Phenyramidol Hydrochloride exerts its effects through the central nervous system. The primary mechanism involves the interruption of interneuronal and polysynaptic reflexes within the spinal cord and brainstem.[3][4][5] This selective depression of polysynaptic pathways leads to a reduction in skeletal muscle hypertonicity and spasms, without significantly affecting normal neuromuscular function.[6]

Selective Inhibition of Polysynaptic Reflexes

Electrophysiological studies have indicated that Phenyramidol selectively inhibits polysynaptic reflexes, while monosynaptic reflexes, such as the patellar reflex, remain largely unaffected.[7] This suggests that Phenyramidol's primary site of action is on the interneurons that form the polysynaptic arc, rather than directly on motor neurons or sensory afferents. The precise molecular target of Phenyramidol within this pathway has not been fully elucidated.

A proposed conceptual pathway for the mechanism of action of **Phenyramidol Hydrochloride** is depicted below.



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Conceptual diagram of Phenyramidol's selective inhibition of polysynaptic reflexes in the spinal cord.

Pharmacodynamics

The pharmacodynamic effects of **Phenyramidol Hydrochloride** are characterized by its dual analgesic and muscle relaxant properties.

Analgesic Activity

The analgesic potency of Phenyramidol has been reported to be comparable to that of codeine in some preclinical models.[8] Clinical studies have demonstrated a significant reduction in pain scores in patients with acute musculoskeletal pain.[9]

Muscle Relaxant Activity

Phenyramidol's muscle relaxant effect is a result of its central action on polysynaptic reflexes. This leads to a decrease in muscle spasm and stiffness, thereby improving mobility.[10]

Pharmacokinetics

Absorption

Following oral administration, **Phenyramidol Hydrochloride** is readily absorbed from the gastrointestinal tract.[3]

Distribution

Specific details on the volume of distribution and protein binding are not extensively documented in readily available literature.

Metabolism

Phenyramidol is metabolized in the liver, primarily through glucuronidation.[11] The resulting glucuronide conjugate is the principal metabolite.[3] Studies have shown that the parent molecule, rather than its metabolites, is responsible for the pharmacological activity.[6] Phenyramidol has been reported to inhibit the metabolism of other drugs, such as phenytoin, tolbutamide, and bishydroxycoumarin.[3][10]

Excretion

The primary route of excretion for Phenyramidol and its metabolites is through the urine as the glucuronide conjugate.[3] A smaller proportion is also excreted in the feces.[3]

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of **Phenyramidol Hydrochloride**.

Parameter	Value	Reference
Time to Peak Plasma Concentration (Tmax)	40-45 minutes	[3]
Elimination Half-life (t1/2)	Approximately 11 hours	[3]

Experimental Protocols

Detailed experimental protocols from the original preclinical studies are not readily available in contemporary literature. However, based on standard pharmacological methods of the time and information from review articles, the following represents plausible methodologies for assessing the key activities of **Phenylramidol Hydrochloride**.

Analgesic Activity Assessment (Writhing Test)

This protocol is a standard method for evaluating the efficacy of peripherally and centrally acting analgesics.



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Workflow for the acetic acid-induced writhing test to assess analgesic activity.

- Animals: Male Swiss albino mice.
- Groups:
 - Vehicle control (e.g., saline).
 - **Phenylramidol Hydrochloride** (various doses).
 - Positive control (e.g., codeine).
- Procedure:

- Animals are fasted overnight with free access to water.
- The test compound, vehicle, or positive control is administered orally or intraperitoneally.
- After a set pre-treatment time (e.g., 30-60 minutes), a writhing-inducing agent (e.g., 0.6% acetic acid) is injected intraperitoneally.
- The number of writhes (stretching of the abdomen and extension of the hind limbs) is counted for a defined period (e.g., 20 minutes).
- Endpoint: The percentage inhibition of writhing compared to the vehicle control group is calculated.

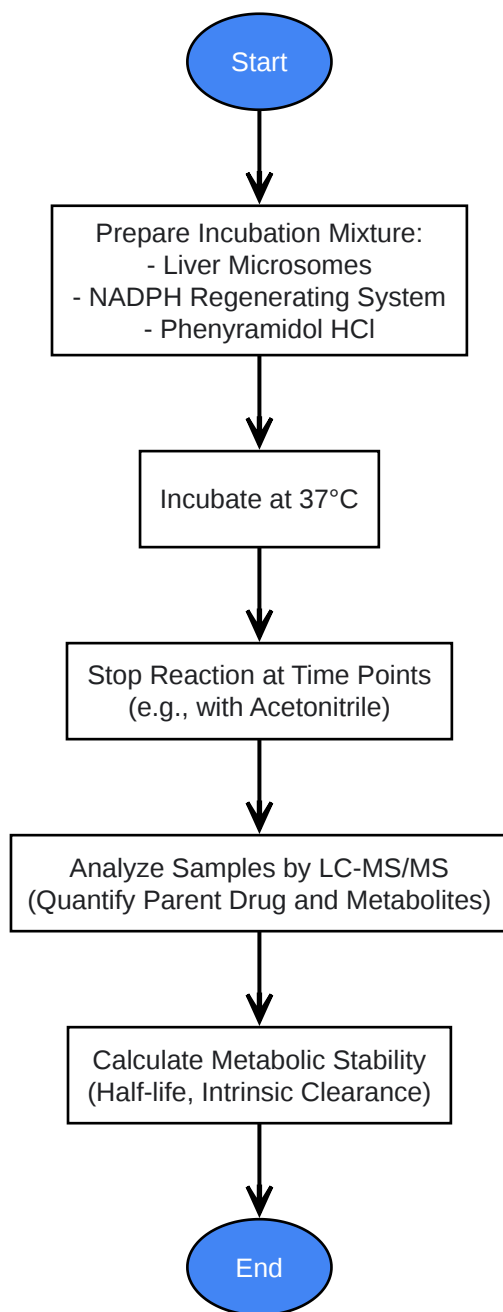
Muscle Relaxant Activity Assessment (Rota-Rod Test)

The Rota-rod test is a standard method to assess motor coordination and the effects of muscle relaxants.

- Apparatus: A rotating rod apparatus (Rota-rod).
- Animals: Mice or rats.
- Procedure:
 - Animals are trained to stay on the rotating rod for a set period (e.g., 5 minutes).
 - On the test day, baseline performance (time on the rod) is recorded.
 - The test compound or vehicle is administered.
 - At various time points after administration, the animals are placed back on the Rota-rod, and the time until they fall off is recorded.
- Endpoint: A significant decrease in the time spent on the rod compared to baseline and the vehicle control group indicates muscle relaxant activity.

In Vitro Metabolism Study (Liver Microsomes)

This protocol provides a general framework for assessing the in vitro metabolism of Phenyramidol.



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General workflow for an in vitro metabolism study using liver microsomes.

- Materials:

- Human or animal liver microsomes.
- NADPH regenerating system (to support CYP450 activity).
- UDPGA (for glucuronidation studies).
- **Phenylramidol Hydrochloride**.
- Procedure:
 - Phenylramidol is incubated with liver microsomes in the presence of the appropriate cofactors at 37°C.
 - Aliquots are taken at various time points and the reaction is quenched (e.g., with cold acetonitrile).
 - Samples are centrifuged, and the supernatant is analyzed by a suitable analytical method (e.g., LC-MS/MS) to quantify the remaining parent drug and the formation of metabolites.
- Endpoints:
 - Rate of disappearance of the parent drug to determine metabolic stability (half-life, intrinsic clearance).
 - Identification and quantification of metabolites.

Clinical Efficacy and Safety

A phase IV, open-label, non-comparative study by Shah et al. (2011) evaluated the efficacy and safety of **Phenylramidol Hydrochloride** in patients with acute lumbago, integumental pain, and musculoskeletal pain.[9]

Clinical Efficacy Data

The primary efficacy endpoint was the change in the Numerical Pain Rating Scale (NPRS) score.

Parameter	Result	Reference
Baseline NPRS Score (Mean)	6.75	[9]
End of Treatment NPRS Score (Mean)	2.19	[9]
Percentage Improvement in NPRS Score	68% (p < 0.0001)	[9]
Clinically Meaningful Improvement (Investigator Assessment)	89% of patients	[9]
Patient Assessment of Efficacy (Excellent/Good)	81% of patients	[9]

Safety and Tolerability

Phenylramidol is generally well-tolerated. The most common adverse events are gastrointestinal in nature.

Adverse Event	Incidence	Reference
Nausea, Epigastric Distress, Pruritus	< 3%	[9]
Vomiting, Dizziness, Drowsiness, Weakness	< 1%	[9]

In the study by Shah et al. (2011), 12 adverse events were recorded in 11% of patients, with 5 being laboratory-related (increased liver enzymes).[9] These elevations were not clinically significant and resolved after discontinuation of the drug.

Drug Interactions

Phenylramidol Hydrochloride can inhibit the metabolism of several other drugs, potentially leading to increased plasma concentrations and an enhanced risk of toxicity.

- Phenytoin: Elevated plasma concentrations of phenytoin have been reported in epileptic patients taking both drugs concurrently.[3]
- Tolbutamide, Bishydroxycoumarin, Zoxazolamine, Pentobarbital: Phenyramidol is known to inhibit the metabolism of these compounds.[3]

Conclusion

Phenyramidol Hydrochloride is a centrally acting muscle relaxant with concomitant analgesic properties. Its mechanism of action involves the selective inhibition of polysynaptic reflexes in the central nervous system. It is readily absorbed orally and primarily eliminated through renal excretion of its glucuronide metabolite. Clinical studies have demonstrated its efficacy in reducing pain associated with musculoskeletal disorders. While generally well-tolerated, it has the potential to interact with other medications through the inhibition of their metabolism. Further research to elucidate the precise molecular target of Phenyramidol could provide valuable insights into the modulation of spinal reflex pathways and aid in the development of novel therapeutics for pain and muscle spasticity.

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References

- 1. scispace.com [scispace.com]
- 2. Analgesic effectiveness of phenyramidol hydrochloride, a new aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenyramidol hydrochloride [USAN] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. agilent.com [agilent.com]
- 6. go.drugbank.com [go.drugbank.com]

- 7. Sensitive Screening for Drugs of Abuse in Urine by SPE and GC MS - AnalyteGuru [thermofisher.com]
- 8. Three different pharmacological efficacy in a single molecule- phenylamidol - MedCrave online [medcraveonline.com]
- 9. Pharmacology of phenylamidol (IN511) with emphasis on analgesic and muscle-relaxant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phenylamidol Hydrochloride | TargetMol [targetmol.com]
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